molecular formula C21H22N2O2 B14179630 2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile CAS No. 917981-08-9

2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile

Cat. No.: B14179630
CAS No.: 917981-08-9
M. Wt: 334.4 g/mol
InChI Key: KPGPUBZPQNNQAM-UHFFFAOYSA-N
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Description

2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a heptane backbone with two benzonitrile groups connected via oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile typically involves the reaction of heptane-1,7-diol with benzonitrile derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the heptane and benzonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): This compound has a similar heptane backbone but with oxane groups instead of benzonitrile.

    2,2’-[Heptane-1,7-diylbis(oxy)]bis(ethan-1-amine): Another related compound with ethan-1-amine groups instead of benzonitrile.

Uniqueness

2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is unique due to its specific combination of heptane, oxygen, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

917981-08-9

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[7-(2-cyanophenoxy)heptoxy]benzonitrile

InChI

InChI=1S/C21H22N2O2/c22-16-18-10-4-6-12-20(18)24-14-8-2-1-3-9-15-25-21-13-7-5-11-19(21)17-23/h4-7,10-13H,1-3,8-9,14-15H2

InChI Key

KPGPUBZPQNNQAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCCCCOC2=CC=CC=C2C#N

Origin of Product

United States

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